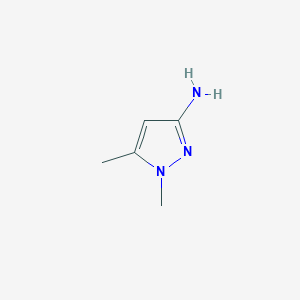

1,5-dimethyl-1H-pyrazol-3-amine

Overview

Description

1,5-Dimethyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C5H9N3 . It is used in various chemical reactions .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-3-amine, involves several methods. One common method is the condensation of ketones, aldehydes, and hydrazine monohydrochloride . Another method involves the reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis

The molecular structure of 1,5-dimethyl-1H-pyrazol-3-amine consists of a pyrazole ring with two methyl groups at the 1 and 5 positions and an amine group at the 3 position .Chemical Reactions Analysis

1,5-Dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions. For instance, it can undergo cyclocondensation with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives .Physical And Chemical Properties Analysis

1,5-Dimethyl-1H-pyrazol-3-amine has a molecular weight of 111.15 . It has a density of 1.2±0.1 g/cm3, a boiling point of 234.7±20.0 °C at 760 mmHg, and a flash point of 95.8±21.8 °C .Scientific Research Applications

Peptide Analogs and Precursors Synthesis

“1,5-dimethyl-1H-pyrazol-3-amine” derivatives can be used as peptide analogs or precursors for optically active amino acids, amino alcohols, diamines, and lactams. These compounds are valuable in synthesizing proteins and enzymes with specific functions or properties .

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety have shown potent antileishmanial and antimalarial activities. “1,5-dimethyl-1H-pyrazol-3-amine” could potentially be used in the synthesis of such compounds, contributing to treatments against these diseases .

Ligand for Metal Complexes

Pyrazole derivatives can act as tridentate nitrogen ligands for metal complexes. Such complexes have various applications in catalysis and materials science .

Molecular Simulation Studies

The structure of “1,5-dimethyl-1H-pyrazol-3-amine” allows it to fit well in active sites of certain enzymes or receptors, making it useful for molecular simulation studies to design new drugs or understand biological mechanisms .

Synthesis of New Heterocycles

This compound can be used as a starting material for synthesizing new heterocycles, which are core structures in many pharmaceuticals and agrochemicals .

Antioxidant Properties

Pyrazole derivatives have been studied for their antioxidant properties, which are important in preventing oxidative stress-related diseases .

Safety and Hazards

Mechanism of Action

Target of Action

1,5-Dimethyl-1H-pyrazol-3-amine is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria respectively . These diseases affect more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting their growth. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 1,5-dimethyl-1H-pyrazol-3-amine may have a similar mode of action.

Biochemical Pathways

It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycle of the parasites, disrupting their ability to infect host cells and reproduce.

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its solubility in water and other polar solvents may influence its bioavailability .

Result of Action

The result of the action of 1,5-dimethyl-1H-pyrazol-3-amine is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria.

Action Environment

The action of 1,5-dimethyl-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is stored in a refrigerator . Additionally, the compound’s solubility in water and other polar solvents may also play a role in its action .

properties

IUPAC Name |

1,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-5(6)7-8(4)2/h3H,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRLFMMSIGPOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426904 | |

| Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-dimethyl-1H-pyrazol-3-amine | |

CAS RN |

35100-92-6 | |

| Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

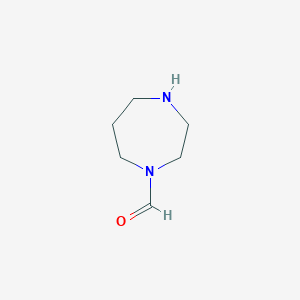

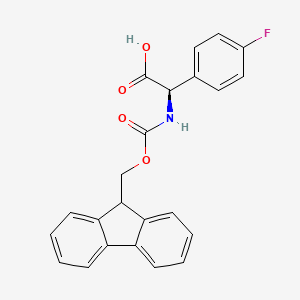

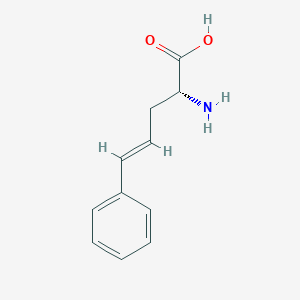

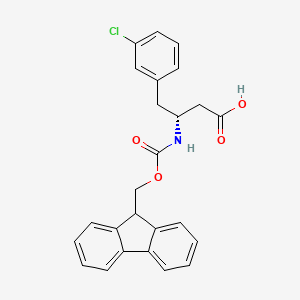

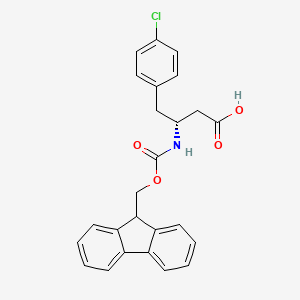

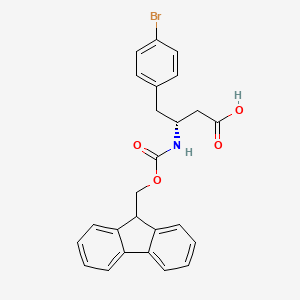

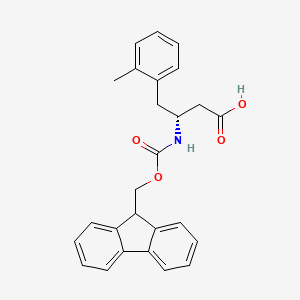

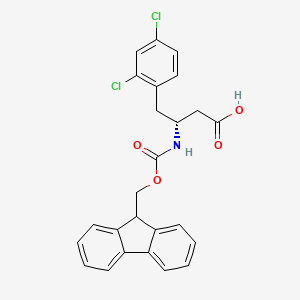

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.